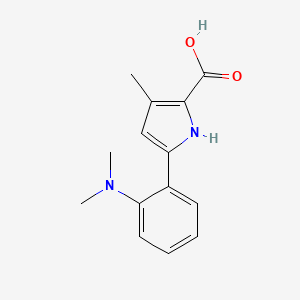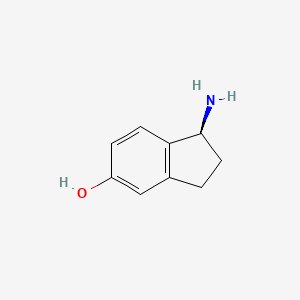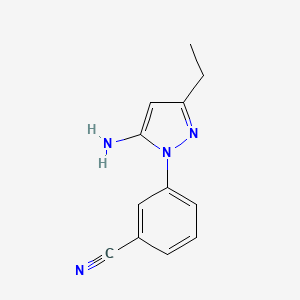![molecular formula C7H14N2 B13040213 N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)
N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-dimethylbicyclo[111]pentane-1,3-diamine is a chemical compound characterized by its unique bicyclic structure This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine typically involves the reaction of bicyclo[1.1.1]pentane derivatives with dimethylamine. One common method includes the use of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a starting material, which is then converted to the corresponding diamine through a series of reduction and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted bicyclo[1.1.1]pentane derivatives .
Applications De Recherche Scientifique
N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s bicyclic structure also plays a role in its reactivity and binding affinity to different targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1,N3-trimethylbicyclo[1.1.1]pentane-1,3-diamine: This compound has an additional methyl group compared to N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine, which can affect its reactivity and applications.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound is a precursor in the synthesis of this compound and has different chemical properties and applications.
Uniqueness
N1,N1-dimethylbicyclo[111]pentane-1,3-diamine is unique due to its specific bicyclic structure and the presence of dimethylamine groups
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
3-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine |
InChI |
InChI=1S/C7H14N2/c1-9(2)7-3-6(8,4-7)5-7/h3-5,8H2,1-2H3 |
Clé InChI |
MWNCATZHPJDKDE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C12CC(C1)(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)





![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)



